Ethylmedetomidine-d5 Hydrochloride
Description
Background and Significance of Stable Isotope Labeled Ligands in Contemporary Biomedical Research
Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), have become indispensable in modern biomedical research. acs.orgeurekalert.org Unlike radioactive isotopes, stable isotopes are non-radioactive, ensuring safety for both researchers and subjects. Their primary utility lies in their ability to act as tracers in biological systems. When a molecule is "labeled" with a stable isotope, its mass increases, allowing it to be distinguished from the naturally occurring, unlabeled version of the same molecule using mass spectrometry. acs.orgacs.org
This ability to differentiate between labeled and unlabeled compounds is fundamental to a variety of research applications. acs.org In pharmacokinetic studies, stable isotope-labeled drugs can be co-administered with their non-labeled counterparts to simultaneously assess absorption, distribution, metabolism, and excretion (ADME) with high precision. This approach, known as the "stable isotope co-administration" method, provides a more accurate and detailed understanding of a drug's fate in the body compared to traditional methods.
Rationale for the Development and Investigation of Ethylmedetomidine-d5 Hydrochloride as a Research Tool
This compound was specifically developed to support research on alpha-2 adrenergic receptors. clearsynth.com The parent compound, Ethylmedetomidine (B8820511), is a potent and highly selective agonist for these receptors, which are involved in a wide range of physiological processes, including the regulation of blood pressure, sedation, and analgesia. wikipedia.orgnih.gov
The rationale for creating a deuterated version of Ethylmedetomidine stems from the need for a reliable internal standard in quantitative bioanalytical methods. The five deuterium atoms on the ethyl group of the molecule provide a distinct mass shift, allowing for its clear separation from the unlabeled Ethylmedetomidine in mass spectrometric analyses. clearsynth.comlabshake.com This is essential for:
Pharmacokinetic Studies: Accurately determining the concentration-time profile of Ethylmedetomidine in biological fluids.
Metabolism Studies: Identifying and quantifying the metabolites of Ethylmedetomidine.
Receptor Binding Assays: Precisely measuring the binding affinity of Ethylmedetomidine to alpha-2 adrenergic receptors.
The use of this compound as an internal standard ensures the accuracy and reliability of data generated in these critical research areas.
Scope and Objectives of Academic Inquiry into Deuterated Alpha-2 Adrenergic Receptor Agonist Analogues
The investigation of deuterated alpha-2 adrenergic receptor agonist analogues, such as this compound, is driven by several key academic objectives. nih.govwikipedia.org These include:
Elucidating Receptor Subtype Selectivity: The alpha-2 adrenergic receptor has three main subtypes: α2A, α2B, and α2C. wikipedia.orgnih.gov Research aims to understand how structural modifications, including deuteration, might influence the binding affinity and functional activity of agonists at these different subtypes. This knowledge is crucial for the development of more selective drugs with improved therapeutic profiles and fewer side effects.
Investigating the "Deuterium Kinetic Isotope Effect": Replacing hydrogen with deuterium can sometimes alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. In the context of drug metabolism, this can lead to a slower breakdown of the deuterated compound compared to its non-deuterated counterpart. Studying this effect in deuterated alpha-2 adrenergic agonists can provide insights into their metabolic pathways and potentially lead to the design of drugs with improved pharmacokinetic properties.
Developing Advanced Analytical Methodologies: The synthesis and use of deuterated analogues drive the development of more sensitive and specific analytical techniques, primarily in the field of mass spectrometry. acs.orgacs.org These advancements not only benefit research on alpha-2 adrenergic agonists but also have broader applications across various fields of biomedical science.
Exploring Therapeutic Potential: While primarily a research tool, the investigation of deuterated compounds can sometimes lead to the discovery of new therapeutic agents. In some cases, the altered metabolic profile of a deuterated drug can result in improved efficacy or a better safety profile.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₁₅D₅N₂ |
| Molecular Weight | 233.36 g/mol |
| CAS Number | 2250243-24-2 (Unlabelled) |
| Synonyms | Ethylmedetomidine-d5 HCl |
| Physical State | Solid |
| Category | Stable Isotopes |
Properties
Molecular Formula |
C₁₅H₁₆D₅ClN₂ |
|---|---|
Molecular Weight |
269.82 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Research Applications
Methodological Approaches for the Stereoselective Synthesis of Ethylmedetomidine-d5 Hydrochloride
A common approach to the synthesis of medetomidine (B1201911) involves the construction of the imidazole (B134444) ring and the subsequent attachment of the substituted phenyl ethyl group. wipo.int One established method starts from 2,3-dimethylbromobenzene. researchgate.net An alternative, commercially viable process begins with the more accessible 2,3-dimethylbenzoic acid, where the imidazole ring is constructed in a multi-step process. wipo.int
For a stereoselective synthesis, chiral resolution or asymmetric synthesis is necessary. The resolution of racemic medetomidine has been achieved using chiral acids like (+)-tartaric acid to separate the diastereomeric salts by fractional crystallization. acs.org Asymmetric synthesis often employs chiral catalysts or auxiliaries to favor the formation of the desired enantiomer. For instance, the enantioselective hydrogenation of an alkene precursor to medetomidine using chiral phosphine (B1218219) ligands has been explored, although this can be a costly method. acs.org
A plausible synthetic route for this compound would therefore likely involve the synthesis of a suitable precursor, followed by the introduction of the deuterated ethyl group, and finally, stereoselective separation or synthesis to obtain the desired enantiomer.
Precursor Selection and Deuteration Techniques for Specific Isotopic Labeling
The specific labeling of the ethyl group with five deuterium (B1214612) atoms (d5) requires a carefully chosen precursor and deuteration method. The precursor would likely be a molecule containing the 2,3-dimethylphenyl and imidazole moieties, with a functional group at the position where the ethyl group is to be introduced.
Several methods exist for the introduction of deuterated alkyl groups in organic synthesis. nih.govepo.org A particularly relevant and versatile method is the copper-catalyzed deacylative deuteration. nih.gov This technique allows for the site-specific and degree-controlled deuteration of alkyl groups. To generate a d5-ethyl group, a precursor ketone could be subjected to deuteration conditions using a deuterium source like heavy water (D₂O). nih.gov This method offers a high degree of control over the isotopic incorporation.
Another potential strategy involves the use of a deuterated starting material, such as d6-ethane, and incorporating it into the target molecule. However, sourcing such starting materials and controlling the reaction to maintain the isotopic purity can be challenging. A more practical approach is often the late-stage introduction of deuterium. For instance, a Grignard reagent could be prepared from a suitable halide and then reacted with a deuterated electrophile, or a deuterated Grignard reagent could be reacted with a suitable electrophile. youtube.com
Physicochemical Characterization of Isotopic Purity and Enrichment for Quantitative Research Standards
The utility of this compound as an internal standard in quantitative research hinges on its well-defined physicochemical properties, particularly its isotopic purity and enrichment. Current time information in Bangalore, IN. Several analytical techniques are employed to characterize these parameters.
Mass Spectrometry (MS) is a primary tool for determining the molecular weight and confirming the incorporation of deuterium atoms. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for Ethylmedetomidine-d5 HCl is 269.82 g/mol with a molecular formula of C₁₅H₁₆D₅ClN₂. chemicalbook.com The mass spectrum would show a distinct peak corresponding to the d5-labeled compound, and the absence or minimal presence of peaks corresponding to lower deuterated species (d0 to d4) would indicate high isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for characterizing deuterated compounds. researchgate.netnih.gov ¹H NMR would show a significant reduction or complete absence of signals corresponding to the protons on the ethyl group, confirming the location of the deuterium labels. ²H NMR (Deuterium NMR) would show a signal corresponding to the deuterium atoms on the ethyl group.
The combination of these techniques allows for the comprehensive characterization of the isotopic purity and enrichment of this compound, ensuring its suitability as a quantitative research standard.
| Property | Description | Technique |
| Molecular Formula | C₁₅H₁₆D₅ClN₂ | Mass Spectrometry |
| Molecular Weight | 269.82 g/mol | Mass Spectrometry |
| Isotopic Purity | Percentage of the desired d5 species | Mass Spectrometry |
| Isotopic Enrichment | Percentage of deuterium at each labeled position | NMR Spectroscopy |
| Chemical Structure Confirmation | Verification of the molecular structure | NMR Spectroscopy, IR Spectroscopy |
Assessment of Isotopic Labeling Stability under Simulated In Vitro and In Vivo Research Conditions
A crucial aspect for any deuterated internal standard is the stability of its isotopic label under the experimental conditions in which it will be used. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. nih.govnih.gov This increased bond strength generally leads to greater metabolic stability at the site of deuteration. juniperpublishers.comresearchgate.net
For Ethylmedetomidine-d5, the deuterium atoms are located on the ethyl group. In metabolic studies, alkyl groups attached to aromatic rings can be susceptible to oxidation by cytochrome P450 enzymes. nih.gov The deuteration of this ethyl group is expected to slow down its metabolism compared to the non-deuterated analog.
To assess the stability of the isotopic label, in vitro and in vivo studies can be performed.
In Vitro Stability: The stability of Ethylmedetomidine-d5 can be evaluated by incubating the compound with liver microsomes or other enzyme preparations. nih.govacs.org The extent of deuterium loss can be monitored over time using mass spectrometry. Studies on the non-deuterated parent compound, dexmedetomidine (B676), have demonstrated its stability in solution for extended periods. researchgate.net
In Vivo Stability: In vivo stability can be assessed by administering the compound to an animal model and analyzing plasma or tissue samples for the presence of the deuterated compound and any potential metabolites where deuterium has been exchanged for hydrogen.
The high strength of the C-D bond suggests that the d5-label on the ethyl group of this compound would be stable under most in vitro and in vivo research conditions, making it a reliable internal standard for pharmacokinetic and metabolic studies.
| Condition | Assessment Method | Expected Outcome |
| In Vitro (e.g., liver microsomes) | LC-MS analysis of parent compound and potential metabolites over time. | High stability of the d5-label with minimal back-exchange to hydrogen. |
| In Vivo (e.g., rodent model) | LC-MS analysis of plasma and tissue samples for the parent compound and metabolites. | The majority of the compound remains as the d5-isotopologue, demonstrating metabolic stability of the label. |
| Solution Stability (e.g., saline) | HPLC or LC-MS analysis of the compound in solution over time at various temperatures. | High chemical stability, similar to the non-deuterated analog. researchgate.net |
Advanced Analytical Methodologies for Research Bioanalysis and Characterization
High-Resolution Chromatographic Techniques for Separation and Quantification
High-resolution chromatographic techniques are fundamental for the effective separation and quantification of "Ethylmedetomidine-d5 Hydrochloride" and its related substances. The choice between liquid and gas chromatography is often dictated by the analyte's physicochemical properties and the specific requirements of the bioanalytical study.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Deuterated Analytes
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids. nih.gov Its high specificity and sensitivity make it particularly suitable for analyzing deuterated compounds like "this compound". mdpi.com
Method development for deuterated analytes by LC-MS/MS involves several key steps. Initially, the mass spectrometry parameters are optimized using solutions of the analyte and its internal standard (IS) to achieve the best possible sensitivity. nih.gov This includes tuning parameters such as desolvation temperature, gas settings, and collision energies. nih.gov The selection of an appropriate internal standard is crucial for accurate quantification. chromforum.org Ideally, a stable isotope-labeled version of the analyte is used, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response. chromforum.orgoup.com
Chromatographic conditions are then developed to ensure the separation of the analyte from potential interferences in the biological matrix. oup.com While deuterated standards often co-elute with their non-deuterated counterparts, slight chromatographic shifts can occur. chromforum.orgnih.gov Therefore, the mobile phase composition, column type, and gradient are optimized to achieve symmetrical peak shapes and adequate retention. nih.gov
Sample preparation is another critical aspect, often involving techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. mdpi.com The goal is to obtain a clean extract that minimizes matrix effects, which can suppress or enhance the ionization of the analyte and affect the accuracy of the results. oup.com
A typical LC-MS/MS method for a deuterated analyte would involve the following:
Sample Preparation: Protein precipitation with a solvent like methanol. mdpi.com
Chromatography: Reversed-phase column with an isocratic or gradient mobile phase. mdpi.com
Mass Spectrometry: Monitoring specific precursor-to-product ion transitions for the analyte and its deuterated internal standard. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Deuterium (B1214612) Tracing
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of deuterated compounds, particularly for volatile and thermally stable molecules. mdpi.com In deuterium tracing studies, GC-MS can be used to determine the incorporation and location of deuterium atoms within a molecule. researchgate.netnih.gov
A key consideration in GC-MS analysis of deuterated compounds is the potential for chromatographic isotope effects, where the deuterated analyte may have a slightly shorter retention time than its non-deuterated analog. nih.gov This is attributed to differences in intermolecular interactions between the analyte and the stationary phase of the GC column. nih.gov
Derivatization is often necessary to improve the volatility and thermal stability of polar compounds for GC-MS analysis. researchgate.netnih.gov The choice of derivatizing agent is critical to ensure that the resulting derivative is stable and provides characteristic fragment ions for mass spectrometric detection. researchgate.net
GC-MS methods for deuterium tracing typically involve:
Sample Preparation: Extraction and derivatization of the analyte. researchgate.net
Chromatography: Separation on a capillary GC column.
Mass Spectrometry: Analysis of the mass spectra to identify the molecular ion and characteristic fragment ions, which can reveal the extent and position of deuterium labeling. researchgate.net
Mass Spectrometric Identification and Elucidation of Biotransformation Products
Mass spectrometry plays a pivotal role in identifying and structurally elucidating the biotransformation products or metabolites of "this compound." This is essential for understanding the metabolic fate of the compound in preclinical studies.
Fragmentation Pathway Analysis of Deuterated Compounds and Their Metabolites
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of metabolites. nih.gov During MS/MS, the protonated or deprotonated molecule of the metabolite is isolated and then fragmented by collision with an inert gas. stackexchange.com The resulting fragment ions, or "daughter ions," provide valuable information about the molecule's structure. tutorchase.com
The fragmentation pattern of a deuterated compound can be particularly informative. The presence of deuterium atoms can alter the fragmentation pathways, leading to shifts in the mass-to-charge ratio (m/z) of the fragment ions. stackexchange.com By comparing the fragmentation patterns of the parent drug and its metabolites, it is possible to pinpoint the site of metabolic modification. For instance, if a fragment ion retains the deuterium label, it indicates that the modification occurred on a different part of the molecule. Conversely, a mass shift in a fragment ion can reveal the location of hydroxylation, demethylation, or other metabolic reactions.
The process of fragmentation pathway analysis involves:
Acquiring high-resolution mass spectra of the parent compound and its potential metabolites.
Performing MS/MS experiments on the molecular ions of interest.
Analyzing the resulting fragment ions to deduce the structure of the metabolites. tutorchase.com
This detailed structural information is crucial for understanding the metabolic pathways of "this compound."
Isotope Ratio Analysis for Endogenous vs. Exogenous Compound Differentiation
In some cases, it may be necessary to distinguish between an exogenously administered compound and its endogenous counterpart. While "this compound" is a synthetic compound and not expected to be present endogenously, the principles of isotope ratio analysis are relevant in broader bioanalytical contexts.
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a technique that can differentiate between natural and synthetic compounds by measuring their carbon isotope ratios (¹³C/¹²C). nih.govijper.org Synthetic compounds, often derived from plant sources, typically have a different ¹³C/¹²C ratio compared to endogenous compounds produced in the body. ijper.org This difference allows for the unambiguous identification of the exogenous origin of a substance. nih.govresearchgate.netosti.gov
The GC-C-IRMS methodology involves:
Extensive sample purification to isolate the analyte of interest. ijper.org
Combustion of the analyte to CO₂ gas.
Measurement of the ¹³C/¹²C ratio of the CO₂ by an isotope ratio mass spectrometer. ijper.org
By comparing the measured isotope ratio to that of endogenous reference compounds, the origin of the target analyte can be determined. nih.gov
Method Validation Parameters for Quantitative Preclinical Bioanalysis
To ensure the reliability and accuracy of bioanalytical data in preclinical studies, the analytical methods used for the quantification of "this compound" must be rigorously validated. nih.govstarodub.nl Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation. europa.eueuropa.eu
The key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov
Accuracy: The closeness of the measured concentration to the true concentration. nih.gov
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte. nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. mdpi.com
Matrix Effect: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. mdpi.com
Dilution Integrity: Ensuring that diluting a sample does not affect the accuracy and precision of the measurement. mdpi.comeuropa.eu
The table below summarizes typical acceptance criteria for these validation parameters in preclinical bioanalysis.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). europa.eu |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). europa.eu |
| Linearity (r²) | ≥ 0.99 mdpi.com |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy and precision. nih.gov |
| Matrix Effect | The CV of the matrix factor should be ≤ 15%. mdpi.com |
| Dilution Integrity | Accuracy and precision should be within ±15%. mdpi.com |
Specificity and Selectivity in Complex Biological Matrices
In bioanalysis, specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. grinnell.edudoi.org Selectivity is paramount when analyzing samples from complex biological matrices such as plasma, serum, or tissue homogenates, which contain numerous endogenous compounds that could potentially interfere with the accurate measurement of the analyte. doi.orgresearchgate.net
For the analysis of compounds like medetomidine (B1201911) and its analogues, LC-MS/MS methods are developed to be highly selective. researchgate.netnih.gov This is achieved by optimizing the chromatographic separation to resolve the analyte from matrix components and by using tandem mass spectrometry. kcasbio.com In MS/MS, specific precursor-to-product ion transitions are monitored for both the analyte (e.g., ethylmedetomidine) and the internal standard (this compound). This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances selectivity. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the gold standard for mitigating matrix effects. aptochem.comkcasbio.com Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source. aptochem.com By calculating the ratio of the analyte response to the internal standard response, any variability caused by matrix effects is effectively normalized, ensuring accurate quantification. researchgate.net Validation studies for methods analyzing related compounds in various animal species, including canine, equine, and ovine plasma, have demonstrated high specificity with no significant interference from endogenous matrix components at the retention time of the analyte. nih.govnih.gov
Linearity, Accuracy, and Precision Assessment for Research Data Integrity
To ensure the reliability of research data, analytical methods must be validated for linearity, accuracy, and precision. grinnell.eduijrpr.com
Linearity establishes the relationship between the instrument response and the known concentration of the analyte over a specific range. For quantitative methods, a linear response is typically desired. ijrpr.com Analytical methods for medetomidine have demonstrated linearity over concentration ranges relevant to preclinical studies, for example, from 2.0 to 100.0 ng/mL in serum and 0.1 to 25 ng/mL in plasma, with correlation coefficients (R²) consistently greater than 0.99. researchgate.netnih.gov
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and calculating the percent relative error (%RE). nih.gov
Precision measures the degree of scatter or agreement between a series of measurements of the same sample. It is typically expressed as the percent relative standard deviation (%RSD) for a set of replicate measurements. Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). ijrpr.com
Regulatory guidelines generally accept accuracy within ±15% (or ±20% at the lower limit of quantification) of the nominal concentration and precision values of ≤15% RSD (or ≤20% at the LLOQ). nih.gov Validated methods for related compounds consistently meet these criteria. For instance, a study on medetomidine in equine plasma reported inter-day precision of 1.36% and 1.89% for its enantiomers, with accuracy ranging from 99.17% to 101.57%. researchgate.net Another study in ovine plasma showed intra-day and inter-day precision to be less than 10% and 7%, respectively. nih.gov The use of this compound as an internal standard is instrumental in achieving such high levels of accuracy and precision by correcting for variability during sample preparation and analysis. researchgate.netnih.gov
| Analyte | Matrix | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|---|---|
| Dexmedetomidine (B676) | Equine Plasma | 0.1 - 25 | <15 | 1.89 | 99.17 - 100.99 | researchgate.net |
| Levomedetomidine | Equine Plasma | 0.1 - 25 | <15 | 1.36 | 99.25 - 101.57 | researchgate.net |
| Medetomidine | Ovine Plasma | N/A | <10 | <7 | N/A | nih.gov |
| Medetomidine | Canine, Equine, Bovine Serum | 2.0 - 100.0 | N/A | 3.0 - 18.3 | 82.0 - 118.0 | nih.gov |
Detection and Quantification Limits in Research Sample Analysis
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of a bioanalytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. epa.govepa.gov The LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy. grinnell.edu
For preclinical research, particularly in pharmacokinetic studies where drug concentrations can become very low at later time points, a low LOQ is essential. nih.gov LC-MS/MS methods developed for medetomidine and its analogues achieve high sensitivity. For example, a method for dexmedetomidine in rat plasma reported a lower limit of quantification (LLOQ) of 0.1 ng/mL. nih.gov In another study analyzing medetomidine in equine plasma, the LOQ for both of its enantiomers was 0.2 ng/mL. researchgate.net A multi-residue screening method in serum from multiple animal species established a matrix limit of quantitation of 5.0 ng/mL for medetomidine. nih.gov The LOD for medetomidine in ovine plasma has been reported to be as low as 2 ng/mL. nih.gov
The determination of these limits is a key part of the method validation process and defines the lower end of the linear range of the assay. grinnell.edu The high sensitivity of modern mass spectrometers, coupled with efficient sample extraction and the use of a stable isotope-labeled internal standard like this compound, enables the reliable quantification of low analyte concentrations in small sample volumes.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Medetomidine | Ovine Plasma | 2 | N/A | nih.gov |
| Dexmedetomidine | Rat Plasma | N/A | 0.1 | nih.gov |
| Dexmedetomidine | Equine Plasma | N/A | 0.2 | researchgate.net |
| Levomedetomidine | Equine Plasma | N/A | 0.2 | researchgate.net |
| Medetomidine | Canine, Equine, Bovine Serum | N/A | 5.0 | nih.gov |
Application of Validated Analytical Methodologies in Preclinical Research Studies
Once validated, these sensitive and specific LC-MS/MS methods are applied to preclinical research to elucidate the pharmacokinetic properties of new chemical entities. The use of this compound as an internal standard would be integral to the quantitative analysis of ethylmedetomidine (B8820511) in such studies.
A primary application is in pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. For example, a validated LC-MS/MS method was successfully used to investigate the pharmacokinetics of dexmedetomidine in rats following intravenous administration. nih.gov Similarly, a method for the simultaneous quantification of ketamine and medetomidine in ovine plasma was applied to study the placental transfer of these drugs in pregnant ewes. nih.gov
In a study involving Sprague-Dawley rats, a validated method was used to determine the serum concentrations of medetomidine during anesthesia, finding concentrations to be around 14.4 ± 3.0 ng/mL. mdpi.com These types of studies are essential for understanding a drug's behavior in a biological system and for correlating drug exposure with pharmacological or toxicological effects. The robustness and reliability of the analytical method, underpinned by rigorous validation and the proper use of an internal standard like this compound, are foundational to the success of these preclinical investigations. researchgate.netnih.gov
Mechanistic Investigations of Biotransformation Pathways Utilizing Deuterated Tracers
In Vitro Metabolic Stability and Metabolite Profiling Studies
In vitro systems are fundamental to predicting the metabolic fate of a drug candidate in humans and other species. admescope.com These models provide a controlled environment to assess metabolic stability and identify the resulting metabolites, offering insights into potential drug-drug interactions and pharmacokinetic variability.
Hepatic Microsomal and Hepatocyte Incubation Systems for Biotransformation
Hepatic microsomes and hepatocytes are the two most common in vitro models for studying drug metabolism. admescope.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for phase I metabolism of many drugs. admescope.comnih.gov Hepatocytes, on the other hand, are whole liver cells and contain both phase I and phase II metabolic enzymes, providing a more complete picture of hepatic biotransformation. admescope.com
The choice between microsomes and hepatocytes depends on the specific research question. Microsomal assays are often used for high-throughput screening of metabolic stability and identifying major oxidative metabolites. nih.gov For instance, studies with medetomidine (B1201911) in dog liver microsomes have been used to determine key kinetic parameters like the Michaelis-Menten constant (K({m})) and maximum velocity (V({max})), which describe the enzyme's affinity for the substrate and its maximum metabolic rate, respectively. nih.gov Hepatocyte incubations are typically employed for a more comprehensive understanding of metabolism, including the formation of conjugated metabolites (phase II metabolism), and for predicting in vivo hepatic clearance. admescope.comnih.gov The addition of serum or albumin to these incubation systems has been explored to better mimic the in vivo environment, although its utility in improving the accuracy of in vivo clearance predictions remains a subject of investigation. nih.gov
Table 1: Comparison of In Vitro Hepatic Systems
| Feature | Hepatic Microsomes | Hepatocytes |
|---|---|---|
| Enzyme Content | Primarily Phase I (CYP450s) | Phase I and Phase II enzymes |
| Cellular Integrity | Subcellular fractions | Intact, whole cells |
| Primary Use | High-throughput stability screening, Phase I metabolite ID | Comprehensive metabolism studies, clearance prediction |
| Complexity | Relatively simple to prepare and use | More complex to isolate and maintain viability |
Identification of Primary and Secondary Metabolites using Ethylmedetomidine-d5 Hydrochloride
The use of deuterated tracers like this compound is particularly advantageous for metabolite identification. When a mixture of the deuterated and non-deuterated compound is incubated with liver microsomes or hepatocytes, the resulting metabolites will appear as distinct doublets in the mass spectrum, separated by the mass difference of the deuterium (B1214612) atoms. This "isotope signature" allows for the unambiguous identification of drug-related material from the complex biological matrix.
For medetomidine and its analogs, the primary metabolic pathways involve oxidation. nih.gov In studies with a similar compound, ET-26-HCl, ultra-high performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry was used to identify eight new metabolites following incubation with liver microsomes from various species. nih.gov The proposed metabolic pathways included dehydrogenation, hydroxylation, and demethylation. nih.gov The use of a deuterated tracer like this compound would further confirm these pathways by demonstrating the retention of the deuterium label on the ethyl group in certain metabolites and its absence in others, depending on the site of metabolic modification.
In Vivo Metabolic Fate Elucidation in Preclinical Animal Models
In vivo studies in preclinical animal models are essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). The use of deuterated tracers in these studies provides a powerful method to track the drug and its metabolites throughout the body.
Tracer Studies for Excretion and Tissue Distribution of Metabolites
Tracer studies using this compound allow for the quantitative determination of the excretion pathways of the drug and its metabolites. By administering the deuterated compound to animals, researchers can collect urine, feces, and bile to measure the amount of the parent drug and its metabolites excreted through each route. For example, in a study with the analogous compound ET-26-HCl, it was found that only a small fraction of the parent drug and its major acid metabolite were excreted in the urine and feces. nih.gov
Tissue distribution studies are also greatly facilitated by the use of deuterated tracers. After administration of this compound, various tissues can be harvested at different time points to determine the concentration of the parent compound and its metabolites. In the case of ET-26-HCl, the highest concentrations were found in fat and liver, with high levels of its major metabolite also detected in the liver, plasma, and kidney. nih.gov This information is crucial for understanding the compound's sites of action and potential for accumulation in specific tissues.
Comparative Metabolic Pathways of Deuterated and Non-Deuterated Medetomidine Analogues
Comparing the metabolism of a deuterated compound to its non-deuterated counterpart can reveal important information about the metabolic pathways and the potential for kinetic isotope effects. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov This phenomenon, known as the deuterium kinetic isotope effect, can result in a "metabolic switching" where the drug is metabolized through alternative pathways. osti.gov
By comparing the metabolite profiles of medetomidine and this compound, researchers can determine if the deuteration of the ethyl group alters the primary metabolic routes. For instance, if hydroxylation of the ethyl group is a major metabolic pathway for medetomidine, the rate of this reaction may be slower for the deuterated analog. This could lead to an increase in the formation of metabolites from other pathways, such as oxidation at different positions on the molecule. Such studies provide valuable insights into the mechanisms of metabolism and can have implications for drug design and development, as altering metabolic pathways can affect a drug's pharmacokinetic profile and duration of action. nih.gov For example, studies with deuterated enzalutamide (B1683756) showed that slowing down the N-demethylation pathway through deuteration led to increased exposure to the parent drug. nih.gov
Enzymatic Systems Involved in the Biotransformation of Ethylmedetomidine (B8820511) Derivatives
The biotransformation of ethylmedetomidine, a potent and selective α2-adrenergic agonist, is expected to proceed along pathways similar to its well-studied analogs, medetomidine and dexmedetomidine (B676). Metabolism is primarily a hepatic process, involving a variety of enzymatic systems designed to convert lipophilic compounds into more water-soluble metabolites for excretion. derangedphysiology.com
Research on medetomidine and its active enantiomer, dexmedetomidine, has identified several key enzyme families involved in their metabolism:
Cytochrome P450 (CYP) System: This superfamily of enzymes is the principal catalyst for the oxidative metabolism of medetomidine derivatives. researchgate.net Specific isoforms identified as having significant roles include:
CYP2A6: Shown to be a primary contributor to the hydroxylation of dexmedetomidine. nih.govfda.gov
CYP3A Family: Plays a major role in the metabolism of medetomidine in dog liver microsomes. nih.gov
CYP2D and CYP2E: Also contribute to the formation of hydroxymedetomidine and medetomidine carboxylic acid in rabbit liver microsomes. nih.gov Other isoforms like CYP1A2 and CYP2C19 may also have a minor role. fda.gov
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Following oxidation by CYP enzymes, the hydroxylated metabolites of dexmedetomidine undergo Phase II conjugation reactions. Direct N-glucuronidation, mediated by enzymes such as UGT2B10 and UGT1A4, is a significant pathway, accounting for approximately 34% of dexmedetomidine metabolism. nih.gov
The primary metabolic reactions for medetomidine analogs are aliphatic hydroxylation of the methyl group and N-glucuronidation of the imidazole (B134444) ring. fda.gov Given its structure, ethylmedetomidine is anticipated to be metabolized through similar oxidative pathways targeting the ethyl group, followed by conjugation. Both enantiomers of medetomidine have been shown to be inhibitors of microsomal drug metabolism in vitro. nih.govdntb.gov.ua
Isotopic Effects on Metabolic Clearance and Reaction Kinetics
The substitution of hydrogen with deuterium at specific molecular positions can significantly alter the pharmacokinetic profile of a drug, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction if this bond cleavage is the rate-limiting step in a metabolic pathway. nih.gov
In the case of this compound, the five deuterium atoms are placed on the ethyl group. The oxidative metabolism of this ethyl group by cytochrome P450 enzymes is a likely biotransformation pathway. If the cleavage of a C-H bond on this ethyl group is the rate-determining step of its metabolism, then the deuterated compound will be metabolized more slowly than its non-deuterated counterpart.
This "metabolic switching" can lead to:
Reduced Metabolic Clearance: A lower rate of metabolism results in slower elimination of the drug from the body.
Increased Half-Life: The drug remains in the systemic circulation for a longer period.
The table below illustrates the potential impact of the kinetic isotope effect on key pharmacokinetic parameters, based on findings for other deuterated compounds.
| Parameter | Non-Deuterated Compound | Deuterated Compound (d5) | Potential Implication of KIE |
| Metabolic Stability (t½ in microsomes) | Lower | Higher | Slower in vitro metabolism |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced rate of enzymatic breakdown |
| Systemic Clearance (CL) | Higher | Lower | Slower elimination from the body |
| Area Under the Curve (AUC) | Lower | Higher | Increased overall drug exposure |
This table is illustrative and represents the theoretical impact of the kinetic isotope effect. Actual values for this compound would require specific experimental determination.
The use of deuterated tracers like this compound is therefore invaluable, not only for mapping metabolic routes but also as a strategy in drug design to deliberately slow metabolism and improve pharmacokinetic properties. nih.govmedchemexpress.com
Advanced Research Applications and Utility in Preclinical Investigative Sciences
Role as an Internal Standard in Quantitative Preclinical Bioanalysis
In quantitative bioanalysis, particularly in studies supporting drug discovery and development, the use of an internal standard (IS) is a common practice to ensure the accuracy and precision of analytical methods. nih.gov An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality control samples in a known and constant concentration. nih.gov The purpose of the IS is to correct for variability that can occur during sample preparation, extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov
Ethylmedetomidine-d5 Hydrochloride is an ideal internal standard for the quantification of ethylmedetomidine (B8820511) or other structurally similar compounds in preclinical studies. As a stable isotope-labeled (SIL) internal standard, it co-elutes with the non-labeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the analyte by the detector. This allows for the calculation of a response ratio (analyte peak area / IS peak area), which effectively normalizes the data and compensates for potential matrix effects, ion suppression or enhancement, and variations in sample recovery. nih.gov The use of a SIL-IS like this compound is considered the "gold standard" in quantitative bioanalysis as it closely mimics the behavior of the analyte, leading to highly reliable and reproducible data. nih.gov
| Parameter | Description | Role of this compound |
| Analyte | The compound of interest being measured (e.g., Ethylmedetomidine). | The non-labeled compound being quantified. |
| Internal Standard | A compound of known concentration added to all samples. | This compound is added to correct for analytical variability. |
| Matrix | The biological medium in which the analyte is being measured (e.g., plasma, urine, tissue homogenate). | The complex environment from which the analyte and IS are extracted. |
| Response Ratio | The ratio of the analytical signal of the analyte to that of the internal standard. | Used to calculate the concentration of the analyte, minimizing the impact of matrix effects and other sources of error. |
Application in Isotope Dilution Mass Spectrometry for Metabolomics Research
Isotope dilution mass spectrometry (IDMS) is a powerful technique for the absolute quantification of metabolites in complex biological samples. nih.gov In metabolomics research, which involves the comprehensive study of small molecule metabolites in a biological system, IDMS provides a high degree of accuracy and precision. nih.gov This method involves "spiking" a sample with a known amount of a stable isotope-labeled version of the metabolite of interest. nih.gov
This compound can be utilized in IDMS studies to precisely quantify the parent compound and its metabolites in various biological matrices. By adding a known quantity of this compound to a sample, researchers can create an isotope dilution standard. The ratio of the naturally occurring analyte to the labeled standard is then measured by mass spectrometry. Since the amount of the labeled standard is known, the absolute concentration of the endogenous analyte can be determined with high accuracy. This approach is particularly valuable in metabolomics studies for tracking the metabolic fate of a drug and understanding how it perturbs endogenous metabolic pathways. nih.gov
| Metabolomics Application | Utility of this compound | Key Outcome |
| Metabolic Fate Studies | Serves as a tracer to follow the biotransformation of ethylmedetomidine in vivo or in vitro. | Identification and quantification of metabolites. |
| Pathway Analysis | Enables precise measurement of changes in endogenous metabolite levels in response to ethylmedetomidine administration. | Understanding the drug's mechanism of action and potential off-target effects. |
| Pharmacokinetic Modeling | Provides accurate concentration-time data for the parent drug and its metabolites. | Development of robust pharmacokinetic models. |
Utility in Investigating Species-Specific Differences in Metabolism and Pharmacodynamics in Animal Models
Preclinical drug development heavily relies on the use of animal models to predict the metabolic and pharmacodynamic behavior of a new chemical entity in humans. nih.gov However, significant species-specific differences in drug metabolism and response can exist, which can complicate the extrapolation of animal data to humans. nih.govnih.gov These differences often arise from variations in the expression and activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. nih.gov
This compound is a valuable tool for investigating these species-specific differences. By administering the non-labeled ethylmedetomidine to different animal species (e.g., mice, rats, dogs, non-human primates) and using this compound as an internal standard for quantitative analysis, researchers can accurately compare the pharmacokinetic profiles and metabolic pathways across species. This allows for a detailed understanding of how the drug is absorbed, distributed, metabolized, and eliminated in different animal models. Such comparative studies are crucial for selecting the most appropriate animal model for further preclinical development and for gaining insights into potential metabolic pathways in humans.
| Animal Model | Observed Metabolic Profile (Hypothetical Example) | Pharmacodynamic Response (Hypothetical Example) |
| Mouse | Rapid metabolism, primarily through hydroxylation. | Short duration of action. |
| Rat | Slower metabolism compared to mouse, with a different ratio of metabolites. | Longer duration of action than mouse. |
| Dog | Significant formation of a unique metabolite not seen in rodents. | Different side-effect profile. |
| Non-Human Primate | Metabolic profile most similar to humans. | Pharmacodynamic response is most predictive of human response. |
Contribution to Target Engagement Studies and Pharmacological Tool Development
Target engagement studies are essential in drug discovery to confirm that a drug candidate interacts with its intended molecular target in a cellular or in vivo setting. nih.gov Establishing a clear relationship between target engagement, pharmacokinetics (drug concentration), and pharmacodynamics (biological effect) is a critical step in validating a new therapeutic agent. nih.gov
In the context of pharmacological tool development, this compound can be used to support target engagement studies for compounds that act on the same or related targets. For instance, if a novel α2-adrenergic agonist is being developed, this compound can be used as an internal standard to accurately measure the concentration of the new drug candidate in plasma or tissue samples. This concentration data can then be correlated with measures of target occupancy, such as receptor binding assays or downstream signaling events. By providing reliable pharmacokinetic data, this compound contributes to the establishment of a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is fundamental for understanding the drug's mechanism of action and for guiding dose selection in further studies. nih.gov
Design of Experiment (DoE) Approaches in Preclinical Research Utilizing Labeled Analogues
Design of Experiment (DoE) is a systematic and efficient approach to experimentation that allows researchers to investigate the influence of multiple factors on a particular outcome. acsgcipr.org In preclinical research, DoE can be applied to optimize various processes, such as drug formulation, analytical method development, and in vivo study design. nih.govamericanpharmaceuticalreview.commdpi.com The goal of DoE is to gain a thorough understanding of the process and to identify the critical factors that have the most significant impact on the results. acsgcipr.org
Labeled analogues like this compound play a crucial role in the successful implementation of DoE in preclinical research. For example, when developing a new analytical method for the quantification of ethylmedetomidine, a DoE approach can be used to systematically vary factors such as the type of extraction solvent, pH, and incubation time to find the optimal conditions for sample preparation. In such a study, this compound would be used as the internal standard to provide the accurate and precise quantitative data needed to model the effects of the different factors. The high-quality data generated with the help of the labeled analogue allows for the construction of predictive models that can identify the optimal experimental conditions with a minimum number of experiments.
| DoE Factor | Level 1 | Level 2 | Level 3 |
| Extraction Solvent | Acetonitrile | Methanol | Ethyl Acetate |
| pH | 4 | 7 | 9 |
| Incubation Time (min) | 5 | 10 | 15 |
| Outcome (measured using Ethylmedetomidine-d5 HCl as IS) | Analyte Recovery (%) | Analyte Recovery (%) | Analyte Recovery (%) |
Future Research Directions and Emerging Paradigms
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
The use of stable isotope-labeled compounds is fundamental to modern proteomics and metabolomics research. moravek.com Ethylmedetomidine-d5 Hydrochloride serves as an ideal internal standard for quantitative mass spectrometry, a cornerstone of these fields. In proteomics, researchers can use labeled compounds to precisely measure changes in protein expression, post-translational modifications, and protein-protein interactions within cells following drug administration. moravek.com This approach is critical for developing new therapies and diagnostic tools that target specific proteins. moravek.com
In metabolomics, labeled standards like this compound are essential for dissecting complex metabolic networks. moravek.com They enable accurate tracking and quantification of metabolites, revealing subtle metabolic shifts in response to drugs, disease, or other factors. moravek.com By using stable isotope tracers, scientists can overcome the matrix-dependent response of mass spectrometry, allowing for the absolute quantification of drugs and their metabolites. nih.gov This is crucial for understanding metabolic pathways and the flux of molecules through these networks. moravek.comnumberanalytics.com The integration of deuterated compounds with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a detailed view of the metabolome. moravek.com
Table 1: Applications of Ethylmedetomidine-d5 HCl in Omics Research
| Omics Field | Specific Application | Research Goal |
| Proteomics | Quantitative Mass Spectrometry | Track protein expression, modifications, and interactions. moravek.com |
| Develop targeted therapies and diagnostic tools. moravek.com | ||
| Metabolomics | Stable Isotope Tracer | Dissect complex metabolic networks and track metabolites. moravek.com |
| Internal Standard for MS | Achieve absolute quantification of metabolites and drugs. nih.gov | |
| Metabolic Flux Analysis | Understand the dynamics and flow of metabolic pathways. numberanalytics.com |
Development of Novel Analytical Platforms for Deuterated Compounds in Complex Biological Systems
The analysis of deuterated compounds in complex biological samples necessitates the continuous development of advanced analytical platforms. Mass spectrometry (MS) is the primary tool, as it can reliably distinguish between labeled and unlabeled compounds based on their mass difference. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. acanthusresearch.commdpi.com The use of a stable isotope-labeled internal standard (SIL-IS) in these platforms, such as this compound, is proven to reduce matrix effects and yield reproducible and accurate results in bioanalytical assays. acanthusresearch.com
Emerging platforms offer even greater sensitivity and resolution. Ultra-high-resolution mass spectrometry (UHR-MS) has enhanced stable isotope tracer-based metabolomics. nih.gov For certain applications, newer technologies like proton transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) enable real-time, online monitoring of volatile compounds with high sensitivity, potentially offering new ways to study drug metabolism dynamics. mdpi.com These advanced platforms are crucial for accurately quantifying low concentrations of deuterated compounds and their metabolites in intricate biological matrices like blood, plasma, or tissue samples. acanthusresearch.commdpi.com
Exploration of Unconventional Binding Sites or Mechanistic Pathways
Isotopically labeled compounds are invaluable tools for elucidating drug mechanisms and metabolic pathways. numberanalytics.comsymeres.com The substitution of hydrogen with deuterium (B1214612) in this compound can lead to a kinetic isotope effect (KIE), where the C-D bond is broken more slowly than a C-H bond by metabolic enzymes like cytochrome P450. nih.gov By comparing the metabolism of the deuterated and non-deuterated versions of the compound, researchers can identify rate-limiting steps in its biotransformation. youtube.com
This approach allows for a deeper understanding of the drug's metabolic fate and can help identify specific enzymes responsible for its breakdown. youtube.com Furthermore, studying these subtle changes in metabolism can provide clues about unconventional or previously unknown metabolic pathways. While direct binding studies often utilize radiolabeled compounds, the altered metabolic profile resulting from deuteration can indirectly inform on the nature of the interaction between the drug and the active site of metabolizing enzymes. numberanalytics.comresearchgate.net This detailed mechanistic insight is crucial for designing safer and more effective drugs. numberanalytics.com
Challenges in Reproducibility and Standardization of Research Using Labeled Compounds
Despite their utility, research using labeled compounds faces significant challenges in reproducibility and standardization. A major concern is the quality of the labeled compound itself. Factors such as the stability of the deuterium label and the level of isotopic enrichment are critical for the usability of a stable isotope-labeled internal standard. acanthusresearch.com Labels should be positioned on non-exchangeable sites to prevent the loss of deuterium in exchange for protons from solvents or biological matrix components. acanthusresearch.com
The broader "reproducibility crisis" in scientific research also applies here. malvernpanalytical.comchemistryworld.com Studies have shown that a high percentage of published research can be difficult or impossible to replicate. malvernpanalytical.com Key contributors to this problem include incomplete or inaccurate reporting of methods, a lack of detailed metadata, and insufficient public availability of data. malvernpanalytical.comnih.gov For research involving labeled compounds, it is crucial to meticulously document and report the synthesis of the standard, its chemical and isotopic purity, and the specific analytical methods used. Without rigorous standardization and transparent reporting, the validity and comparability of research findings are compromised, hindering scientific progress. nih.govenago.com
Table 2: Key Challenges in Research with Labeled Compounds
| Challenge Category | Specific Issue | Impact on Research |
| Compound Integrity | Stability of Isotopic Label | Loss of label affects quantification and utility as a standard. acanthusresearch.com |
| Isotopic & Chemical Purity | Impurities can interfere with analysis and lead to inaccurate results. | |
| Methodological Rigor | Incomplete Reporting | Prevents other researchers from replicating the experiment. malvernpanalytical.comnih.gov |
| Lack of Standardization | Makes it difficult to compare results across different studies. | |
| System Variability | Biological Variability | Natural variations in biological systems can affect outcomes. nih.gov |
| Data Integration | Combining data from different experiments presents technical challenges. nih.gov |
Conceptual Frameworks for Isotope Effect Research in Drug Discovery and Development
The deliberate use of the deuterium kinetic isotope effect (KIE) has become a recognized strategy in modern drug discovery and development. nih.gov The central concept involves identifying the metabolic "soft spots" of a drug molecule—positions that are susceptible to rapid metabolism, often by cytochrome P450 enzymes. By strategically replacing hydrogen atoms at these positions with deuterium, the rate of metabolic cleavage can be significantly slowed down. nih.gov
Q & A
Q. How should researchers address discrepancies between isotopic labeling efficiency and assay sensitivity?
- Methodological Answer : Perform receiver operating characteristic (ROC) analysis to determine the optimal balance between deuterium incorporation (≥3 deuteriums for minimal interference) and MS sensitivity. Use signal-to-noise (S/N) ratios >10 as a threshold for reliable quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
